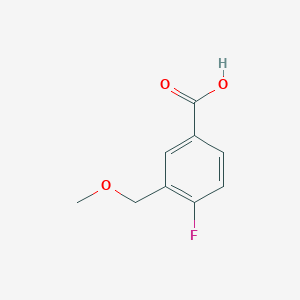

4-Fluoro-3-(methoxymethyl)benzoic acid

Vue d'ensemble

Description

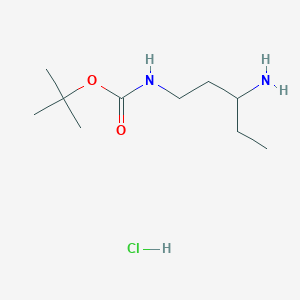

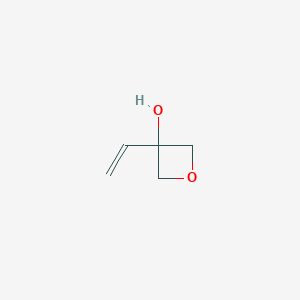

4-Fluoro-3-(methoxymethyl)benzoic acid is a chemical compound with the molecular formula C9H9FO3 . It is a fluorinated benzoic acid building block used as an intermediate in the preparation of APIs .

Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(methoxymethyl)benzoic acid can be represented by the InChI code: 1S/C9H9FO3/c1-13-5-7-4-6 (9 (11)12)2-3-8 (7)10/h2-4H,5H2,1H3, (H,11,12) .Applications De Recherche Scientifique

Luminescent Properties

Research has explored the synthesis and crystal structures of lanthanide coordination compounds using derivatives similar to "4-Fluoro-3-(methoxymethyl)benzoic acid." These studies investigate the influence of electron-releasing and electron-withdrawing substituents on the photophysical properties of the compounds. For instance, the presence of an electron-releasing substituent can enhance the photoluminescence of Tb(3+) complexes, whereas electron-withdrawing groups decrease the overall sensitization efficiency due to energy dissipation through specific transitions. This highlights the potential of such compounds in developing materials with tunable luminescent properties (Sivakumar et al., 2010).

Photoresponsive Behavior

The photoresponsive behavior of fluorinated liquid crystals has been systematically investigated, showing how spectral shifts in the UV–visible region can be influenced by solvent and substituent effects. This research is crucial for enhancing the UV stability of molecules, which is beneficial for applications in materials science, especially for optical and electronic devices (Praveen & Ojha, 2012).

Metal-Mediated Functionalization

Studies have demonstrated the potential of metal-mediated site-selective functionalization using fluoro- or trifluoromethyl-substituted benzyl and phenethyl alcohols. This process enables the synthesis of new benzoic acids, showcasing the versatility of fluorinated compounds in synthetic chemistry and the creation of biologically active molecules (Marzi et al., 2002).

Fluorescent Probes for Sensing

Fluorophores derived from compounds similar to "4-Fluoro-3-(methoxymethyl)benzoic acid" have been applied as fluorescent probes for sensing magnesium and zinc cations. Their high sensitivity to pH changes and selectivity towards specific metal cations underline the potential of such compounds in environmental monitoring and biomedical diagnostics (Tanaka et al., 2001).

Liquid Crystal Properties

Research on linear supra-molecular liquid crystals synthesized from compounds related to "4-Fluoro-3-(methoxymethyl)benzoic acid" has examined their thermal and phase behavior. The studies focus on the effect of the fluorine atom on the electro-optical and optical properties of these compounds, contributing to advancements in display technologies and materials science (Fouzai et al., 2018).

Propriétés

IUPAC Name |

4-fluoro-3-(methoxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-5-7-4-6(9(11)12)2-3-8(7)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWWRLXMWHKQLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-(methoxymethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dihydro-1H-pyrido[3,4-B][1,4]diazepin-2(3H)-one](/img/structure/B1442386.png)

![[1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442387.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)